2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Final Product: The protected amino acid is then coupled with the desired carboxylic acid derivative to form the final product. This step typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters.
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM).
Substitution: Various nucleophiles in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Products: Coupling reactions result in the formation of peptides.
Substituted Derivatives: Substitution reactions yield various fluorine-substituted derivatives.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is utilized in the design and synthesis of novel drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It serves as a tool for studying protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. Upon deprotection, the free amino group can interact with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxyphenylacetic acid
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable tool in medicinal chemistry and drug design.
Properties
Molecular Formula |
C21H22FNO4 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C21H22FNO4/c1-21(2,22)11-18(19(24)25)23-20(26)27-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
ADWVMTICITYHRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F |
Origin of Product |
United States |
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